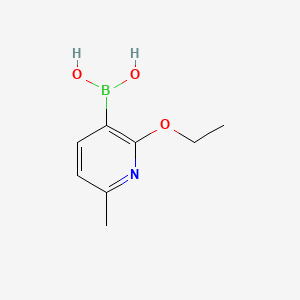

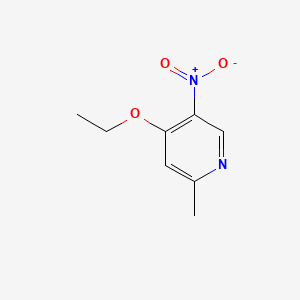

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

Vue d'ensemble

Description

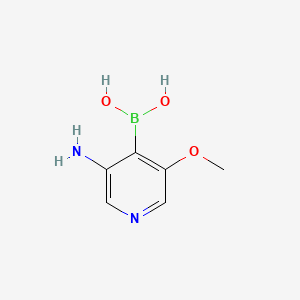

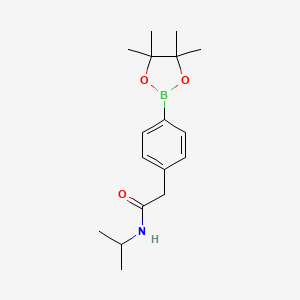

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative with the empirical formula C8H12BNO3 and a molecular weight of 181.00 . It is a solid compound . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The synthesis of pyridinylboronic acids and esters is reviewed in a paper, which summarizes five approaches: halogen-metal exchange and borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .

Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They are also used in cross-coupling reactions .

Physical And Chemical Properties Analysis

“(2-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a solid compound . Its empirical formula is C8H12BNO3 and it has a molecular weight of 181.00 .

Applications De Recherche Scientifique

-

Scientific Field: Sensing Applications

- Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Scientific Field: Biochemical Tools

- Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

- They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

-

Scientific Field: Pharmaceutical Intermediate

-

Scientific Field: Suzuki–Miyaura Coupling

- The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

- Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

-

Scientific Field: Electrophoresis of Glycated Molecules

-

Scientific Field: Controlled Release of Insulin

-

Scientific Field: Cross-Coupling Reactions

-

Scientific Field: Bioactive Compounds

-

Scientific Field: Organic Synthesis

Orientations Futures

Boronic acids, including “(2-Ethoxy-6-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, make boronic acids a particularly attractive class of synthetic intermediates . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Propriétés

IUPAC Name |

(2-ethoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAWUEZHOQVXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694432 | |

| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

CAS RN |

1310384-30-5 | |

| Record name | Boronic acid, B-(2-ethoxy-6-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)